molecular formula C17H12N2O4 B13791520 N-(2-Anthraquinonyl)-N'-methyloxamide CAS No. 92573-39-2

N-(2-Anthraquinonyl)-N'-methyloxamide

Cat. No.: B13791520
CAS No.: 92573-39-2
M. Wt: 308.29 g/mol
InChI Key: WBICNOKVLOXFPR-UHFFFAOYSA-N
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Description

N-(2-Anthraquinonyl)-N’-methyloxamide is an organic compound that features an anthraquinone moiety linked to an oxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Anthraquinonyl)-N’-methyloxamide typically involves the reaction of 2-anthraquinonylamine with methyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N-(2-Anthraquinonyl)-N’-methyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Anthraquinonyl)-N’-methyloxamide undergoes various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the oxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted oxamides depending on the reagents used.

Scientific Research Applications

N-(2-Anthraquinonyl)-N’-methyloxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its anthraquinone moiety.

    Medicine: Explored for its potential anticancer properties, particularly in inhibiting DNA and RNA synthesis.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of N-(2-Anthraquinonyl)-N’-methyloxamide involves its interaction with molecular targets such as DNA and RNA. The compound can intercalate between nucleic acid bases, disrupting the normal function of these molecules. This leads to the inhibition of DNA and RNA synthesis, which is a key factor in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Anthraquinonyl)benzamide
  • N,N’-Bis(2-anthraquinonyl)benzamidine
  • 1,8-Bis(benzamido)anthraquinone

Uniqueness

N-(2-Anthraquinonyl)-N’-methyloxamide is unique due to its specific combination of an anthraquinone moiety and an oxamide group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

92573-39-2

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

N'-(9,10-dioxoanthracen-2-yl)-N-methyloxamide

InChI

InChI=1S/C17H12N2O4/c1-18-16(22)17(23)19-9-6-7-12-13(8-9)15(21)11-5-3-2-4-10(11)14(12)20/h2-8H,1H3,(H,18,22)(H,19,23)

InChI Key

WBICNOKVLOXFPR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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